6-[Bromoacetamido]tetramethylrhodamine
Overview
Description
6-[Bromoacetamido]tetramethylrhodamine is a chemical compound with the molecular formula C26H24BrN3O4 and a molecular weight of 522.39. It is commonly used in proteomics research and is known for its fluorescent properties, making it valuable in various scientific applications.
Preparation Methods
The synthesis of 6-[Bromoacetamido]tetramethylrhodamine typically involves the reaction of tetramethylrhodamine with bromoacetic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
6-[Bromoacetamido]tetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like DMSO or acetonitrile.
Scientific Research Applications
6-[Bromoacetamido]tetramethylrhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules and cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mechanism of Action
The mechanism of action of 6-[Bromoacetamido]tetramethylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or other imaging techniques. This property allows it to be used as a marker or probe in various scientific applications .
Comparison with Similar Compounds
6-[Bromoacetamido]tetramethylrhodamine is unique due to its specific fluorescent properties and the presence of the bromoacetamido group, which allows for further chemical modifications. Similar compounds include:
Tetramethylrhodamine: Lacks the bromoacetamido group but shares similar fluorescent properties.
Rhodamine B: Another fluorescent dye with different chemical properties and applications.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths compared to tetramethylrhodamine.
These comparisons highlight the unique features of this compound, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTKKUNIKVMXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400482 | |
Record name | 6-[Bromoacetamido]tetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-39-3 | |
Record name | 6-[Bromoacetamido]tetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.